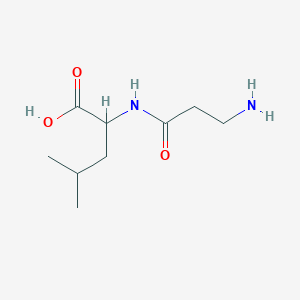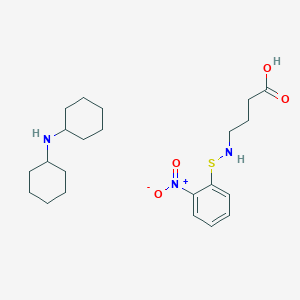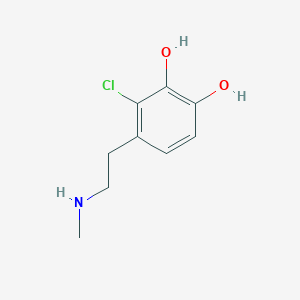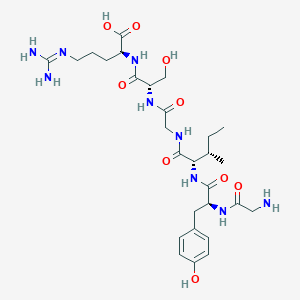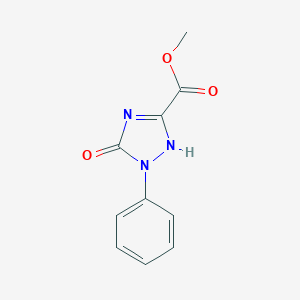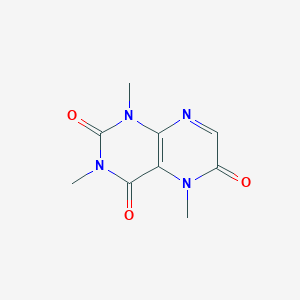
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione, also known as tetrahydrobiopterin (BH4), is a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and catecholamines. BH4 has been studied for its potential therapeutic applications in various diseases, including phenylketonuria, cardiovascular diseases, and neurological disorders.
作用机制
BH4 acts as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and catecholamines. BH4 is required for the activity of tyrosine hydroxylase (TH), which converts tyrosine to L-DOPA, the precursor of dopamine, norepinephrine, and epinephrine. BH4 is also required for the activity of nitric oxide synthase (NOS), which converts L-arginine to nitric oxide (NO), a potent vasodilator. BH4 also acts as an antioxidant and reduces oxidative stress by scavenging reactive oxygen species (ROS).
Biochemical and Physiological Effects
BH4 has several biochemical and physiological effects. BH4 supplementation can increase the activity of TH and NOS, leading to increased neurotransmitter and NO synthesis. BH4 can also reduce oxidative stress and inflammation, leading to improved endothelial function and reduced risk of cardiovascular diseases. BH4 can also improve phenylalanine metabolism in PKU patients, leading to reduced risk of neurological complications.
实验室实验的优点和局限性
BH4 has several advantages and limitations for lab experiments. BH4 is a stable and readily available compound that can be easily synthesized. BH4 can be used to study the role of TH and NOS in neurotransmitter and NO synthesis, respectively. However, BH4 supplementation can also have non-specific effects on other enzymes that use BH4 as a cofactor, leading to potential confounding effects.
未来方向
There are several future directions for BH4 research. One direction is to develop new BH4 analogs that can selectively target specific enzymes involved in neurotransmitter and NO synthesis. Another direction is to study the role of BH4 in other diseases, such as cancer and diabetes. Additionally, the development of new methods for BH4 delivery and imaging can improve the efficacy and specificity of BH4-based therapies.
合成方法
BH4 can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the condensation of pterin and diaminohexane, followed by oxidation with hydrogen peroxide. Enzymatic synthesis involves the conversion of GTP to BH4 through the action of GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).
科学研究应用
BH4 has been extensively studied for its potential therapeutic applications in various diseases. In phenylketonuria (PKU), BH4 supplementation can improve phenylalanine metabolism and reduce the risk of neurological complications. In cardiovascular diseases, BH4 can improve endothelial function and reduce oxidative stress. In neurological disorders, BH4 can improve neurotransmitter synthesis and reduce oxidative stress and inflammation.
属性
| 103262-72-2 | |
分子式 |
C9H10N4O3 |
分子量 |
222.2 g/mol |
IUPAC 名称 |
1,3,5-trimethylpteridine-2,4,6-trione |
InChI |
InChI=1S/C9H10N4O3/c1-11-5(14)4-10-7-6(11)8(15)13(3)9(16)12(7)2/h4H,1-3H3 |
InChI 键 |
DOEJDLGRLSSRFT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
规范 SMILES |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
同义词 |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,5-trimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)



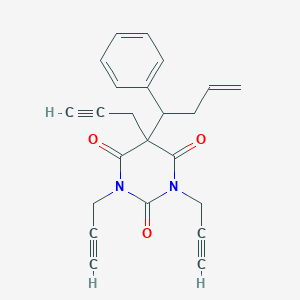
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
